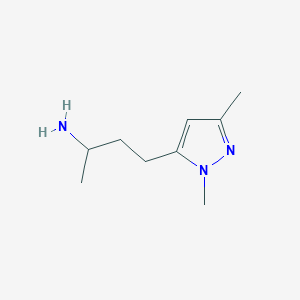
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is a chemical compound that features a pyrazole ring substituted with two methyl groups and an amine group attached to a butane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by reacting pyrazole with methylating agents such as methyl iodide or methyl bromide.
Attachment of the Butane Chain: The 1,3-dimethyl-1H-pyrazole is then reacted with a butane derivative, such as 4-bromobutane, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions.
類似化合物との比較
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the butane chain and amine group.
4-(1H-pyrazol-5-yl)butan-2-amine: Lacks the methyl groups on the pyrazole ring.
4-(1,3-dimethyl-1H-pyrazol-5-yl)butanoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is unique due to the combination of its pyrazole ring with methyl substitutions and the presence of an amine group attached to a butane chain. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
4-(2,5-dimethylpyrazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(10)4-5-9-6-8(2)11-12(9)3/h6-7H,4-5,10H2,1-3H3 |
InChIキー |
MEEHLTSDWDZCGY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CCC(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















